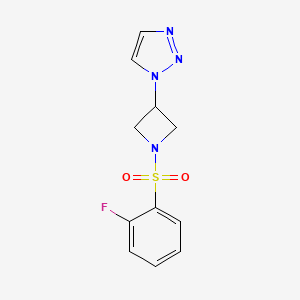

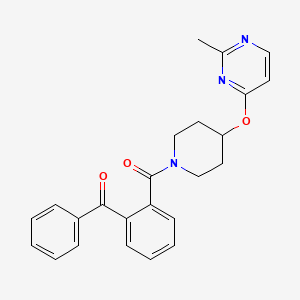

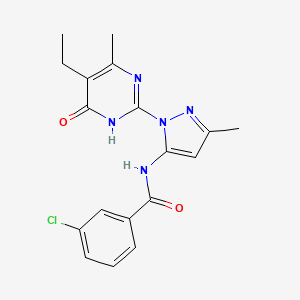

![molecular formula C20H19N3O4S2 B2522484 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide CAS No. 866809-03-2](/img/structure/B2522484.png)

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insight into the possible characteristics and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the core pyrimidine structure, which can significantly affect the biological activity of the resulting molecules. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands involves the variability of substituents at the 3-position, which was investigated to evaluate the effect of different substitutions on the acetamide moiety . Similarly, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives involves reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been analyzed in the context of their biological activity. For example, a 3D-QSAR model was proposed to evaluate the effect of different substitutions on the acetamide moiety of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides . The molecular structure, particularly the size and relative position of the heterocycle and sulfophenyl moieties, plays a crucial role in defining the compound potencies, as seen in the series of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines . These findings suggest that the molecular structure of the target compound would also be critical in determining its biological activity.

Chemical Reactions Analysis

The chemical reactions involving related compounds indicate that the core structure can undergo various transformations to yield derivatives with different biological activities. For instance, the reaction of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide with pyridinecarbaldehydes and 5-arylfurfural forms corresponding 5-heterylidene derivatives . These reactions demonstrate the chemical versatility of the acetamide derivatives, which could be relevant for the target compound as well.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide" are not directly reported, the properties of similar compounds have been studied. For example, the structure-activity relationships for a series of novel 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines showed no significant correlation of antagonistic potency with major physicochemical characteristics such as molecular weight, surface polar area, cLogP, or number of rotatable bonds . However, the size of the substituent group was a significant factor. These insights could be extrapolated to predict the physical and chemical properties of the compound , which would be expected to influence its biological activity and pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Molecular Conformations

The crystal structures of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been studied, revealing molecules with folded conformations. The inclination of the pyrimidine ring to the benzene ring varies, indicating different molecular interactions and stabilities that could influence their scientific applications (Subasri et al., 2017). A similar analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides further supports these findings, with intramolecular hydrogen bonds stabilizing the folded conformation, which could play a role in their reactivity and interaction with biological targets (Subasri et al., 2016).

Antifolate Activity

The design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors have demonstrated significant antifolate activity. These compounds exhibit excellent inhibitory effects on human DHFR and potent antitumor activities, suggesting their utility in cancer research and therapy (Gangjee et al., 2007). Another study on potent dual thymidylate synthase and DHFR inhibitors based on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates further supports the potential of such compounds in cancer treatment, showing that these compounds can act as potent dual inhibitors of key enzymes involved in nucleotide synthesis (Gangjee et al., 2008).

Anti-Helicobacter pylori Activity

The development of novel compounds based on the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold has led to potent and selective activities against the gastric pathogen Helicobacter pylori. These findings highlight the potential of such compounds in addressing gastric infections and possibly in the development of new therapeutic strategies (Carcanague et al., 2002).

Antitumor Activity

Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety have been synthesized and evaluated for their antitumor activity. Some compounds in this series have demonstrated effectiveness superior to that of the reference drug doxorubicin, indicating their potential in cancer research and therapy (Alqasoumi et al., 2009).

Eigenschaften

IUPAC Name |

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-2-14-7-6-8-15(11-14)22-18(24)13-28-20-21-12-17(19(25)23-20)29(26,27)16-9-4-3-5-10-16/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYJMCAVEVRDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

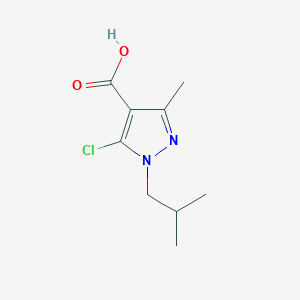

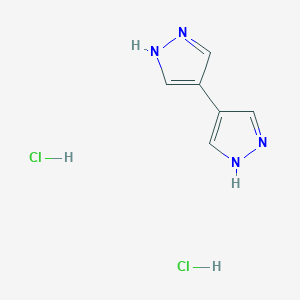

![4-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)

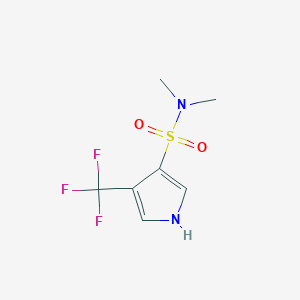

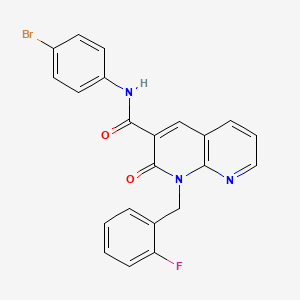

![(4-((4-ethylbenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2522411.png)

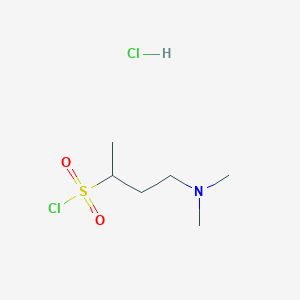

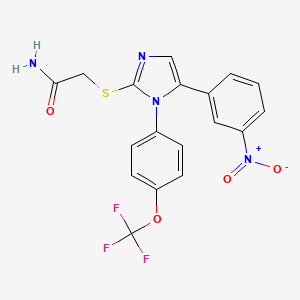

![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)

![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)

![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)